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Introduction

Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6, a key
executioner enzyme in the apoptotic cascade.[1][2][3][4] This technical guide provides an in-
depth overview of Z-VEID-FMK, its mechanism of action, and its critical involvement in the
intricate processes of cellular disassembly. Understanding the function of Z-VEID-FMK is
paramount for research in apoptosis, neurodegenerative diseases, and the development of
novel therapeutic interventions.

Caspases, a family of cysteine-aspartic proteases, are central to the initiation and execution of
programmed cell death. Caspase-6, in particular, plays a crucial role in the breakdown of
cellular structures by cleaving specific protein substrates, leading to the morphological
hallmarks of apoptosis.[5][6] Z-VEID-FMK serves as an invaluable tool to dissect the specific
contributions of caspase-6 in these pathways.

Mechanism of Action

Z-VEID-FMK is a synthetic tetrapeptide (Z-Val-Glu-lle-Asp) linked to a fluoromethylketone
(FMK) group. This design allows it to specifically target and inhibit caspase-6. The peptide
sequence mimics the cleavage site recognized by caspase-6, guiding the inhibitor to the
enzyme's active site. The FMK group then forms a covalent bond with the cysteine residue in
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the active site, leading to irreversible inhibition of its proteolytic activity. The benzyloxycarbonyl
(2) group at the N-terminus enhances the cell permeability of the inhibitor.

Quantitative Data

The efficacy of Z-VEID-FMK is demonstrated by its ability to inhibit caspase-6 activity and
subsequent apoptotic events. While a comprehensive IC50 profile against all caspases is not
readily available in a single source, the existing data highlights its selectivity for caspase-6.
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Note: IC50 values can vary depending on the assay conditions and substrate used.

Signaling Pathways

Caspase-6 is activated through a proteolytic cascade initiated by either intrinsic (mitochondrial)
or extrinsic (death receptor) apoptotic pathways. Once activated, caspase-6 proceeds to cleave
a specific set of cellular substrates, leading to the systematic disassembly of the cell.
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Caption: Caspase-6 Activation Pathways.
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The cleavage of specific substrates by caspase-6 is a critical step in cellular disassembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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